molecular formula C12H18ClNO3 B7410297 2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride

2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride

Cat. No.: B7410297
M. Wt: 259.73 g/mol
InChI Key: WJYGFQOBSKRXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride is a chemical compound with the molecular formula C12H17NO3·HCl. It is also known by its IUPAC name, 2-amino-3-(4-isopropoxyphenyl)propanoic acid hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, or thiols, in the presence of catalysts or under reflux conditions.

Major Products Formed

Scientific Research Applications

2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-[4-(propan-2-yloxy)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-hydroxyphenyl)propanoic acid hydrochloride: Similar structure but with a hydroxyl group instead of an isopropoxy group.

    2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride: Similar structure but with a methoxy group instead of an isopropoxy group.

    2-Amino-3-(4-ethoxyphenyl)propanoic acid hydrochloride: Similar structure but with an ethoxy group instead of an isopropoxy group.

Properties

IUPAC Name

2-amino-3-(4-propan-2-yloxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-8(2)16-10-5-3-9(4-6-10)7-11(13)12(14)15;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYGFQOBSKRXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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